2-Chloropropanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-3(4)2-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAARVZGODBESIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020317 | |
| Record name | 2-Chloropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683-50-1 | |
| Record name | Propanal, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropropanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO79UV785 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 Chloropropanal
Direct Chlorination of Propanal: Mechanistic Insights and Optimization Parameters
The most established industrial method for producing 2-chloropropanal involves the direct chlorination of propanal. This process is typically conducted by reacting propanal with a chlorinating agent, such as chlorine gas or sulfuryl chloride. patsnap.com The reaction mechanism involves the substitution of the alpha-hydrogen atom of the aldehyde with a chlorine atom. To achieve high selectivity and prevent side reactions, such as the formation of 2,2-dichloropropanal, precise control over reaction conditions is paramount. researchgate.netresearchgate.net
Early research established the foundational parameters for this synthesis by chlorinating propanal in aqueous hydrochloric acid. However, this method presented challenges, including high acidity requirements and cumbersome product drying processes due to the azeotropic nature of this compound with water. patsnap.com Modern approaches often utilize organic solvents to mitigate these issues. patsnap.com
To enhance the efficiency and selectivity of direct chlorination, catalytic methods have been developed. A notable advancement is the use of quaternary ammonium (B1175870) salts as phase-transfer catalysts in an organic solvent like dichloromethane. This approach facilitates a cleaner reaction with higher purity and reduced environmental impact compared to traditional methods.
In this catalytic system, propanal and chlorine gas react in the presence of a catalyst such as tetramethylammonium (B1211777) chloride or trimethylbenzylammonium chloride. The reaction is typically performed under an inert nitrogen atmosphere and shielded from light to prevent radical side reactions. The catalyst loading is generally low, ranging from 0.5% to 2% molar equivalent relative to propanal. Other catalysts, such as Lewis acids like iron(III) chloride, have also been employed to improve chlorination efficiency. patsnap.com The use of an acidic catalyst in a catalytic amount helps to resolve the issue of high product acidity during work-up. patsnap.com
Optimizing yield and purity in the direct chlorination of propanal requires careful management of several key parameters. Temperature control is critical; the reaction is typically maintained between -30°C and 30°C, with a preferred range of 0°C to 30°C, to maximize selectivity. google.com In some patented processes, specific temperature ranges like 10-15°C are used to achieve high yields. patsnap.com
The molar ratio of reactants is another crucial factor. Continuously or intermittently supplying propanal and chlorine in nearly equivalent molar ratios helps to control the reaction and improve yield. google.com In catalytic systems using quaternary ammonium salts, the molar ratio of propanal to chlorine can range from 1:1 to 1:4.
Post-reaction processing is vital for isolating a pure product. After chlorination, water is often added to the mixture to extract this compound into an aqueous phase, separating it from by-products and unreacted materials. google.com Multiple extractions can enhance both yield and purity. The final product is often purified by distillation under reduced pressure. patsnap.com For instance, a product with 99% purity and a yield of 92.4% can be obtained by collecting the distillate at 60-62°C under 185 mmHg vacuum. patsnap.com
Interactive Data Table: Optimization Parameters for Direct Chlorination of Propanal
| Parameter | Condition/Range | Expected Outcome | Citation |
|---|---|---|---|
| Reaction Temperature | -30°C to 30°C (preferably 0°C to 30°C) | Optimizes selectivity and yield | google.com |
| **Molar Ratio (Propanal:Cl₂) ** | Near equivalent molar ratio | High yield of this compound | google.com |
| Catalyst Loading | 0.5% to 2% (Quaternary Ammonium Salt) | Efficient catalysis with minimal byproduct | |
| Solvent | Dichloromethane or other chloralkanes | Avoids water azeotrope, simplifies workup | patsnap.com |
| Purification | Reduced pressure distillation | High purity product | patsnap.com |
Alternative Synthetic Routes to this compound and Related Intermediates
Beyond direct chlorination, alternative synthetic pathways have been explored to produce this compound and its precursors. These routes often involve different starting materials and reaction types, offering flexibility and potentially overcoming some of the challenges associated with direct chlorination.
One significant alternative route involves the hydrochlorination of acrolein (2-propenal). chemcess.com In this reaction, hydrogen chloride (HCl) adds across the carbon-carbon double bond of acrolein. This method takes advantage of the electrophilicity of the α,β-unsaturated aldehyde. The reaction can be performed in either the gas phase at temperatures around 50–60°C to minimize polymerization, or in the liquid phase. Catalytic additives such as zinc chloride can be used to accelerate the addition of HCl.
It is important to note that the addition of HCl to acrolein can yield 3-chloropropanal (B96773) via anti-Markovnikov addition. The synthesis of this compound itself is less commonly described via this specific precursor, as the direct chlorination of propanal is more standard for achieving substitution at the second carbon. However, related dihalogenated propionaldehydes can be formed by adding chlorine or bromine to acrolein in a dilute aqueous solution, which can then be dehydrohalogenated to produce 2-haloacroleins. chemcess.com
The field of biocatalysis offers promising and environmentally benign alternatives for the synthesis of chiral molecules, including alpha-chlorinated aldehydes. While specific biocatalytic routes for this compound are not extensively detailed, general strategies for the asymmetric α-chlorination of aldehydes have been developed using organocatalysis, which mimics enzymatic principles. nih.govnih.gov
Direct enantioselective organocatalytic α-chlorination of aldehydes can be achieved using chiral amine catalysts, such as imidazolidinones or L-proline amides. nih.govnih.gov These reactions utilize electrophilic chlorinating agents like N-chlorosuccinimide (NCS) or perchlorinated quinones. nih.govnih.govorganic-chemistry.org This approach, often referred to as enamine catalysis, allows for the production of optically enriched α-chloro aldehydes with high yields and enantioselectivities. nih.govnih.gov For example, using an imidazolidinone catalyst, a wide variety of aldehydes can be halogenated. nih.gov The synthetic utility of these enantiomerically enriched α-chloro aldehydes is significant, as they serve as building blocks for chiral alcohols, epoxides, and amino acids. nih.gov
Furthermore, biocatalytic cascades combining ene-reductases (ERs) and aldehyde dehydrogenases (Ald-DHs) have been developed for the synthesis of chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes. rsc.org This "hydrogen-borrowing" cascade demonstrates the potential of enzyme systems to perform complex transformations on substituted aldehydes, suggesting a future possibility for developing specific biocatalytic routes for compounds like this compound. rsc.org
Elucidation of 2 Chloropropanal Reaction Mechanisms
Nucleophilic Addition Reactions of the Aldehyde Moiety
The aldehyde functional group in 2-chloropropanal is characterized by a polarized carbon-oxygen double bond, with the carbonyl carbon being electrophilic. cymitquimica.com This electrophilicity makes it susceptible to attack by nucleophiles, leading to nucleophilic addition reactions. cymitquimica.com These reactions are fundamental to the chemical behavior of this compound.
Stereoelectronic Effects on Aldehyde Reactivity (e.g., Felkin–Ahn Model)
The stereochemical outcome of nucleophilic additions to the chiral center at the alpha-position of this compound can be predicted by the Felkin-Ahn model. website-files.comox.ac.uk This model considers the steric and electronic effects of the substituents on the chiral carbon to determine the favored trajectory of the incoming nucleophile. ox.ac.ukyoutube.com
Key principles of the Felkin-Ahn model include:
The largest group on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. youtube.com
The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle, which is approximately 107 degrees. ox.ac.ukyoutube.com
The preferred trajectory for the nucleophile is from the side opposite the largest group, passing by the smallest group. youtube.com
Computational studies on the addition of nucleophiles like lithium hydride (LiH) and cyanide (CN⁻) to this compound have shown that the relative energies of the transition states are influenced by the aldehyde's conformational energy, interactions between the nucleophile and the aldehyde, and the effect of the counter-ion. capes.gov.br Interestingly, for this compound, the interaction between LiH and the aldehyde was found to be more favorable in the transition state that leads to the minor isomer, with the conformational energies of the aldehyde in the transition states being the determining factor for the product distribution. capes.gov.br
Hydration Mechanisms (Acid-Catalyzed)
In the presence of an acid catalyst, this compound can undergo hydration to form 2-chloropropane-1,1-diol. pearson.compearson.com The mechanism for this acid-catalyzed hydration proceeds through several key steps. vaia.com
The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺). vaia.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Following protonation, a water molecule, acting as a nucleophile, attacks the carbonyl carbon. vaia.comlibretexts.org This results in the formation of a protonated diol intermediate. The final step involves the deprotonation of this intermediate by a water molecule or another base present in the solution, which regenerates the acid catalyst and yields the final product, 2-chloropropane-1,1-diol. vaia.com
Substitution Reactions Involving the Alpha-Chlorine Atom
The chlorine atom at the alpha-position of this compound can be displaced by various nucleophiles through substitution reactions. cymitquimica.com This reactivity is a key feature of α-chloro aldehydes. For instance, the chlorine atom can be substituted by a hydroxide (B78521) ion to form 2-hydroxypropanal. The presence of the adjacent aldehyde group can influence the rate and mechanism of these substitution reactions.
Oxidation and Reduction Pathways
The aldehyde functional group in this compound can be readily oxidized or reduced to form other functional groups, providing pathways to a range of other compounds.
Selective Oxidation to Carboxylic Acid Derivatives
This compound can be selectively oxidized to form 2-chloropropanoic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412), chromium trioxide, or oxygen in the presence of a metal catalyst. google.com One patented method describes the liquid-phase oxidation of this compound with oxygen or an oxygen-containing gas in the presence of a metal compound catalyst to produce high-purity 2-chloropropionic acid. google.com Another method involves the use of fuming nitric acid as the oxidizing agent. orgsyn.org
| Oxidizing Agent | Product | Reference |
| Potassium permanganate | 2-Chloropropanoic acid | |
| Chromium trioxide | 2-Chloropropanoic acid | |
| Oxygen/metal catalyst | 2-Chloropropanoic acid | google.com |
| Fuming nitric acid | 2-Chloropropanoic acid | orgsyn.org |
Reduction to Corresponding Alcohols
The reduction of this compound yields 2-chloropropan-1-ol. This reaction is typically carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon, leading to the formation of an alcohol after a workup step.
| Reducing Agent | Product | Reference |
| Sodium borohydride (NaBH₄) | 2-Chloropropan-1-ol | |
| Lithium aluminum hydride (LiAlH₄) | 2-Chloropropan-1-ol |
Cyclization and Heterocycle Formation via this compound Intermediates
The presence of both an aldehyde functional group and a chlorine atom on an adjacent carbon allows this compound to act as a key building block in forming heterocyclic rings. The subsequent subsections detail its role in the synthesis of specific five- and six-membered heterocycles.
The synthesis of thiazole (B1198619) derivatives using this compound often follows the principles of the Hantzsch thiazole synthesis. sysrevpharm.orgnumberanalytics.com This method involves the reaction of an α-halocarbonyl compound, in this case, this compound, with a thioamide-containing reagent. numberanalytics.com
A common approach involves the cyclocondensation of this compound with thiourea (B124793) or its derivatives. google.comresearchgate.net For instance, the reaction of 3-aryl-2-chloropropanals with thiourea leads to the formation of 2-amino-5-benzyl-1,3-thiazoles. researchgate.net This reaction proceeds via the initial formation of an intermediate by the reaction of the aldehyde with the sulfur of the thiourea, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic thiazole ring.
Detailed research has demonstrated the synthesis of various thiazole derivatives using this methodology. For example, 3-aryl-2-chloropropanals, obtained from the Meerwein reaction of arenediazonium chlorides with acrolein, react with thiourea in refluxing ethanol (B145695) to produce 2-amino-5-benzyl-1,3-thiazoles. researchgate.net These can be further acylated to yield 2-acylamino-5-benzyl-1,3-thiazoles. researchgate.net Similarly, reacting 3-aryl-2-chloropropanals with aryl- and 2-pyridylthioureas results in high yields of N-aryl(2-pyridyl)-5-(R-benzyl)-1,3-thiazole-2-amines. researchgate.net
| Reactants | Product | Reaction Conditions | Yield (%) |
| 3-Aryl-2-chloropropanal, Thiourea | 2-Amino-5-benzyl-1,3-thiazole | Ethanol, Reflux | Not specified |
| 2-Chloropropionaldehyde, Thiourea | 2-Amino-5-methylthiazole | Toluene, Heating | 78 |
| 3-Aryl-2-chloropropanal, Aryl- or 2-pyridylthioureas | N-Aryl(2-pyridyl)-5-(R-benzyl)-1,3-thiazole-2-amine | Not specified | High |
The Feist-Benary synthesis is a classic method for preparing furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgderpharmachemica.com A variation of this, the "interrupted" Feist-Benary reaction, can lead to the formation of highly substituted hydroxydihydrofurans. wikipedia.orgresearchgate.netnih.gov
While the classic Feist-Benary reaction uses α-halo ketones, the principles can be adapted for α-halo aldehydes like this compound. The reaction of 3-aryl-2-chloropropanal with 1-arylsulfonylpropan-2-ones in aqueous ammonia (B1221849) and alcohol has been shown to selectively form 2-(R-benzyl)-4-arylsulfonyl-5-methyl-2,3-dihydrofuran-3-ols, which are products of an interrupted Feist-Benary reaction. researchgate.net The mechanism involves the initial condensation between the aldehyde and the active methylene (B1212753) group of the β-dicarbonyl compound, followed by an intramolecular nucleophilic substitution where the enolate displaces the chloride ion, leading to the cyclized furan (B31954) derivative. wikipedia.org
The use of specific catalysts, such as pyrimidine (B1678525) derivatives of cinchona alkaloids, can facilitate an asymmetric "Interrupted" Feist-Bénary Reaction, yielding highly substituted hydroxydihydrofurans with high enantioselectivities. nih.gov
| Reactants | Product | Catalyst/Conditions |
| 3-Aryl-2-chloropropanal, 1-Arylsulfonylpropan-2-ones | 2-(R-benzyl)-4-arylsulfonyl-5-methyl-2,3-dihydrofuran-3-ols | Aqueous ammonia, Alcohol |
| α-Halo ketones, β-Dicarbonyl compounds | Substituted furans | Amines (e.g., ammonia, pyridine) |
| Bromoketones, Dicarbonyl compounds | Highly substituted hydroxydihydrofurans | Pyrimidine derivatives of cinchona alkaloids |
Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad range of biological activities. nih.govbrieflands.com The synthesis of these derivatives can involve the reaction of this compound with appropriate precursors.
One synthetic route involves the reaction of intermediate 2-thioxo-1H-4-quinazolinones with this compound. This reaction leads to cyclization, yielding the desired thiazoloquinazolines in excellent yields. researchgate.net The mechanism likely involves the nucleophilic sulfur of the thioxo-quinazolinone attacking the electrophilic carbon bearing the chlorine in this compound, followed by an intramolecular condensation involving the aldehyde group to form the fused ring system.
Another general approach to quinazolinones involves the reaction of 2-aminobenzamides with aldehydes. nih.govorganic-chemistry.org While direct use of this compound in this specific context is not extensively detailed in the provided search results, the reactivity of the aldehyde group suggests its potential participation in such condensation reactions to form dihydroquinazolinone intermediates, which can then be oxidized to the final quinazolinone product. nih.gov
| Precursor | Reagent | Product Type |
| 2-Thioxo-1H-4-quinazolinones | This compound | Thiazoloquinazolines |
| 2-Aminobenzamides | Aldehydes (general) | Quinazolin-4(3H)-ones |
Analytical Techniques for Characterizing 2 Chloropropanal and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopy is a cornerstone in the analysis of 2-chloropropanal, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained. emerypharma.com
¹H NMR: In ¹H NMR spectroscopy of this compound, the hydrogen atoms (protons) exhibit distinct signals based on their chemical environment. The aldehyde proton (CHO) typically appears as a multiplet at a chemical shift (δ) of approximately 9.53 ppm. ichemical.com The proton on the second carbon (CH-Cl) is observed as a quartet of doublets around 4.28 ppm. ichemical.com The methyl (CH₃) protons present as a doublet at about 1.61 ppm due to coupling with the adjacent CH proton. ichemical.com The integration of these signals corresponds to the number of protons in each environment, confirming the 1:1:3 ratio. docbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two distinct signals are expected for the three carbon atoms, as the two methyl carbons are equivalent. docbrown.info The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbon atom bonded to chlorine (C-Cl) will also have a characteristic chemical shift, while the methyl carbon will be the most shielded and appear upfield. docbrown.info
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing the connectivity between protons. wikipedia.org In a COSY spectrum of this compound, cross-peaks would confirm the coupling between the aldehyde proton and the methine proton, as well as between the methine proton and the methyl protons. emerypharma.com This provides unambiguous evidence for the structural assignment. libretexts.org More advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) can correlate proton signals with their directly attached carbon atoms, further solidifying the structural elucidation. wikipedia.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aldehyde (CHO) | ~9.53 | m | - | 1H |
| Methine (CH) | ~4.28 | qd | - | 1H |
| Methyl (CH₃) | ~1.61 | d | 7.2 | 3H |
Data is predictive and may vary based on solvent and instrument conditions. ichemical.com
Infrared (IR) Spectroscopy: IR spectroscopy is a key technique for identifying the functional groups present in this compound. The most prominent absorption band in its IR spectrum is the strong C=O stretching vibration of the aldehyde group, which typically appears around 1720 cm⁻¹. Another characteristic absorption is the C-Cl stretching vibration, found in the range of 600–800 cm⁻¹. The C-H stretching vibrations of the alkyl and aldehyde groups are observed in the region of 2880-3080 cm⁻¹. docbrown.info
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. technologynetworks.combioglobax.com The aldehyde group in this compound contains a chromophore that absorbs UV light. A characteristic absorption maximum (λmax) for the aldehyde functional group is typically observed around 280 nm. While UV-Vis spectra are generally broad and less specific for detailed structural identification, they are very useful for quantitative analysis and for monitoring reactions involving the aldehyde group. bioglobax.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | ~1720 |
| C-Cl | Stretch | 600-800 |
| C-H (Alkyl/Aldehyde) | Stretch | 2880-3080 |
Data is based on typical ranges for these functional groups. docbrown.info
Chromatographic Separations and Mass Spectrometry for Purity and Identity Confirmation
Chromatographic techniques are essential for separating this compound from impurities and for confirming its identity, especially when coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile compounds like this compound. wikipedia.org In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. acs.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. acs.org
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (92.52 g/mol ), taking into account isotopic distribution. The fragmentation pattern provides a unique "fingerprint" that confirms the compound's identity. wikipedia.org GC-MS is also highly effective for quantitative analysis and detecting trace impurities. mdpi.com
High-Performance Liquid Chromatography (HPLC) is another valuable separation technique, particularly for less volatile derivatives of this compound or for its analysis in complex matrices. agroparistech.fr In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases. agroparistech.fr For instance, a reversed-phase HPLC method could be developed to separate this compound from its reaction byproducts. pensoft.net The identity of the compound can be confirmed by comparing its retention time to that of a known standard. HPLC detectors, such as UV-Vis detectors, can be used for quantification. pensoft.net
Elemental Analysis and Quantitative Methods
Elemental analysis provides the fundamental composition of a compound by determining the percentage of each element present. For this compound (C₃H₅ClO), the theoretical elemental composition is approximately 38.7% Carbon, 4.3% Hydrogen, and 38.1% Chlorine. Experimental results from elemental analysis are used to confirm the empirical formula of a synthesized batch of the compound.
Various quantitative methods can be employed to determine the concentration of this compound. Besides GC and HPLC, titrimetric methods can sometimes be used. For example, the aldehyde group can be quantified through specific chemical reactions that produce a measurable endpoint. These classical methods, while sometimes less sensitive than instrumental techniques, can provide accurate and precise results for bulk material analysis.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 3 | 36.03 | 38.7% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 4.3% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 38.1% |
| Oxygen | O | 16.00 | 1 | 16.00 | 17.3% |
Based on a molecular weight of 92.52 g/mol.
Computational Chemistry Approaches to 2 Chloropropanal Reactivity and Structure
Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Conformation
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that offer a foundational understanding of the electronic structure of 2-chloropropanal. These calculations are crucial for describing the molecule's geometry, conformational landscape, and inherent properties.
The reactivity and stereoselectivity of this compound are heavily influenced by its conformational equilibrium. The molecule's structure is primarily defined by the dihedral angle between the chlorine atom and the carbonyl oxygen (Cl-C-C=O). Computational studies have explored this rotational profile to identify stable conformers and the energy barriers that separate them.
Theoretical analyses have shown that the lowest energy conformer of this compound has the chlorine substituent positioned anti to the carbonyl group. comporgchem.com This arrangement is considered the most stable. Another significant conformer exists where the chlorine atom is perpendicular to the plane of the carbonyl group. Rotation from the more stable anti conformation to the perpendicular one requires overcoming an energy barrier of approximately 2 kcal/mol. comporgchem.com
Studies focusing on the hydride reduction of this compound have also performed conformational analyses by systematically varying the Cl-C-C=O dihedral angle to map the potential energy surface. github.io These calculations, often performed using methods like MP2 with basis sets such as 6-31G*, help to rationalize the stereochemical outcomes of reactions by identifying the most likely reactive conformations. unimi.it The general principles governing these preferences are often a complex interplay of steric hindrance and electronic effects, such as dipole-dipole interactions, which are well-described by ab initio and DFT methods. nih.gov
| Conformer Description (Cl-C-C=O Dihedral Angle) | Relative Energy (kcal/mol) | Source |
|---|---|---|
| Anti (approx. 180°) | 0.0 (Lowest Energy) | comporgchem.com |
| Perpendicular (approx. 90°) | ~2.0 | comporgchem.com |
Computational methods are widely used to predict spectroscopic parameters that can be compared with experimental data to validate theoretical models and aid in structural characterization. For instance, the vibrational frequencies of this compound, such as the characteristic C=O stretching frequency observed in infrared (IR) spectroscopy, can be calculated. researchgate.net While experimental data for related 3-aryl-2-chloropropanals show this peak around 1705-1709 cm⁻¹, theoretical calculations can provide a precise value for the parent compound and analyze how this frequency shifts with conformational changes. researchgate.net
Furthermore, a variety of molecular descriptors can be computed to summarize the electronic and topological features of the molecule. These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies and for predicting physical properties.
| Descriptor | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₃H₅ClO | nih.gov |
| Molecular Weight | 92.52 g/mol | nih.gov |
| InChI Key | UAARVZGODBESIF-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC(C=O)Cl | nih.gov |
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While gas-phase calculations are fundamental, the behavior of this compound in a liquid or solution is critical for understanding its reactivity in practical chemical synthesis. Molecular Dynamics (MD) simulations model the molecule's behavior over time in a condensed phase, such as in a solvent.
Monte Carlo simulations, a related technique, have been used to study the liquid state of 2-chloropropionaldehyde (an alternative name for this compound). unimi.it These simulations provide insights into intermolecular interactions and the structural organization of the liquid. MD simulations can be used to explore the effects of different solvents on the conformational equilibrium of this compound, analyzing how interactions like hydrogen bonding with solvent molecules might shift the balance between the anti and gauche conformers. By calculating properties like radial distribution functions, one can gain a detailed picture of the solvent shell surrounding the molecule.
Theoretical Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the ability to map out entire reaction pathways, including the identification of short-lived intermediates and high-energy transition states that are not directly observable experimentally. worldscientific.com
For this compound, theoretical studies have calculated the transition state structures for nucleophilic additions to the carbonyl group. comporgchem.comuni-marburg.de For example, in the addition of enolborane, the stereochemical outcome is dictated by whether the reaction proceeds through a Felkin-Anh or a Cornforth-type transition state. Calculations have revealed that for this compound, the reaction follows the Cornforth model, where the incoming nucleophile attacks anti-periplanar to the chlorine atom. comporgchem.com This preference is directly linked to the inherent stability of the anti conformation of the aldehyde itself. comporgchem.com
Similarly, the transition states for hydride attack on this compound have been computationally investigated. github.iocore.ac.uk These studies determine the activation energy barriers for different angles of nucleophilic attack, providing a theoretical basis for the observed diastereoselectivity in reductions of chiral aldehydes. core.ac.uk
| Reaction Type | Computational Method | Key Finding | Source |
|---|---|---|---|
| Nucleophilic Addition (Enolborane) | Ab Initio | The reaction proceeds via a Cornforth transition state, consistent with the stable anti-conformation of the aldehyde. | comporgchem.com |
| Nucleophilic Addition (Hydride) | Ab Initio | Calculations of transition state energies explain the stereochemical outcome of the reduction. Two distinct transition states were identified and their relative energies calculated. | github.iocore.ac.uk |
Research on Applications of 2 Chloropropanal in Complex Organic Synthesis
Role as an Intermediate in Pharmaceutical Building Blocks
2-Chloropropanal serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceutical building blocks and active pharmaceutical ingredients (APIs). ontosight.ai Its reactivity allows for the construction of complex molecular architectures found in many medicinal compounds. ontosight.aichembk.com The presence of the chlorine atom, for instance, can enhance the pharmacological properties of the resulting drug molecules.
One significant application is in the synthesis of thiazole (B1198619) derivatives, which are core structures in many pharmaceuticals. google.com For example, this compound can be reacted with thiourea (B124793) in a cyclocondensation reaction to produce 2-amino-5-methylthiazole. google.com This resulting compound can then be further modified to create intermediates like 2-chloro-5-methylthiazole, which is valuable for the preparation of various pharmaceuticals. google.com Research has also demonstrated the use of 3-aryl-2-chloropropanals, derived from the Meerwein reaction of arenediazonium chlorides with acrolein, in the synthesis of 2-amino-1,3-thiazole derivatives. researchgate.net These thiazole-based compounds are key components in the development of drugs such as muscarinic M3 selective antagonists. jst.go.jp
The versatility of this compound extends to its use in creating other heterocyclic systems relevant to medicinal chemistry. core.ac.uk Its ability to undergo nucleophilic addition at the carbonyl group and nucleophilic substitution at the chlorinated carbon makes it a powerful tool for constructing diverse molecular frameworks. core.ac.uk
Utility in Agrochemicals Synthesis
The applications of this compound extend into the agrochemical sector, where it is utilized as an intermediate for the production of pesticides and herbicides. ontosight.aichembk.compatsnap.com The chemical properties of this compound are leveraged to create active ingredients that can effectively control pests and unwanted plant growth, thereby enhancing agricultural productivity.
A notable example of its use is in the synthesis of the pesticide intermediate 2-chloro-4-formyl valeronitrile (B87234). patsnap.com This process involves the initial preparation of this compound from propionaldehyde (B47417) and chlorine gas, followed by a catalytic addition reaction with acrylonitrile. patsnap.com The resulting 2-chloro-4-formyl valeronitrile is a precursor for imidacloprid, a widely used insecticide. patsnap.com
Furthermore, the derivatives of this compound, such as 2-chloropropionic acid, are also employed as building blocks in the preparation of various agrochemicals. chemdad.com The reactivity of the chloro-aldehyde functionality allows for its incorporation into a variety of molecular structures designed to target specific biological pathways in pests and weeds.
Precursor in Specialty Chemical and Materials Science Applications
Beyond pharmaceuticals and agrochemicals, this compound serves as a precursor in the synthesis of various specialty chemicals and has applications in materials science. ontosight.aichembk.com It is used in the production of dyes, pigments, and other fine chemicals where its reactive nature is advantageous for building complex molecular structures. ontosight.aichembk.com
In materials science, derivatives of this compound can be used in the development of new materials. For instance, while 3-chloropropanal (B96773) is noted for its use in crosslinking polymers, the reactivity of α-chloroaldehydes like this compound suggests potential for similar applications. The ability of the aldehyde group to react with various nucleophiles allows for the modification of polymer backbones or the creation of cross-linked networks, which can impart desirable physical and chemical properties to the resulting materials. The bifunctionality of this compound makes it a candidate for creating functionalized polymers and other advanced materials.
Synthesis of Nucleoside Modifications and Advanced Heterocycles
This compound and its derivatives are valuable reagents in the synthesis of modified nucleosides and advanced heterocyclic compounds. The creation of modified nucleosides is crucial for studying nucleic acid structure and function, as well as for the development of therapeutic oligonucleotides. uochb.czresearchgate.net The reactivity of this compound allows for its incorporation into nucleoside structures, leading to fluorescent derivatives that can be used as probes in biological systems. scispace.com
The synthesis of advanced heterocycles is another area where this compound demonstrates significant utility. It is a key reactant in the Hantzsch pyrrole (B145914) synthesis, a multicomponent reaction used to produce substituted pyrroles. researchgate.net For example, the reaction of 3-aryl-2-chloropropanal with 1-arylsulfonylpropan-2-ones can lead to the formation of highly functionalized dihydrofurans, which are products of an interrupted Feist-Benary reaction. researchgate.net
Furthermore, this compound is instrumental in the synthesis of various other heterocyclic systems. core.ac.uk Its reaction with thiourea to form 2-aminothiazoles is a classic example of its application in heterocycle formation. google.com These reactions are fundamental in synthetic organic chemistry and provide access to a wide array of heterocyclic compounds with potential applications in various fields, including medicinal chemistry and materials science. core.ac.uknou.edu.ng
Environmental Fate and Degradation Mechanisms of 2 Chloropropanal
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical compound by non-living factors, primarily sunlight and water.
Photodegradation Kinetics and Products
Photodegradation is the process by which light energy breaks down chemical compounds. In the atmosphere, 2-chloropropanal is subject to photolysis, which can lead to the formation of various degradation products. For instance, in polluted continental outflow, model simulations have shown that the presence of nitryl chloride (ClNO2) can lead to the formation of this compound, among other chlorinated species, with morning enhancements typically in the range of 5-30 parts per trillion by volume (pptv). researchgate.net
The kinetics of photodegradation can be influenced by various factors, including the presence of other chemical species and the intensity of light. Studies on similar compounds, like the herbicide clethodim (B606718), have shown that photolysis rates can be enhanced in the presence of sensitizers like acetone. fao.org The degradation of this compound can also be part of a larger chemical cycle, such as the atmospheric multiphase volatile organic compound-chlorine chemistry that can lead to the formation of chloroacetic acid. copernicus.org
The study of photodegradation often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. mdpi.com The rate constant (k) is a key parameter in these studies, indicating how quickly the compound breaks down.
Table 1: Factors Influencing Photodegradation of Chlorinated Aldehydes This table is interactive. Click on the headers to sort the data.
| Factor | Description | Potential Impact on this compound Degradation |
|---|---|---|
| Light Intensity | The amount of light energy available. | Higher intensity generally leads to faster degradation. |
| Presence of Photosensitizers | Chemicals that absorb light and transfer the energy to the target compound. | Can significantly increase the rate of photodegradation. fao.org |
| Atmospheric Composition | The presence of other chemicals like NOx and VOCs. | Can lead to complex reaction pathways and the formation of secondary pollutants. researchgate.net |
| pH | The acidity or alkalinity of the medium. | Can influence the chemical form of the compound and its reactivity. |
Hydrolysis Under Varying Environmental Conditions
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The rate of hydrolysis is highly dependent on pH and temperature. While specific hydrolysis data for this compound is limited in the provided search results, the behavior of analogous compounds provides insight. For example, the herbicide clethodim is hydrolyzed in acidic aqueous media (pH 5) with a half-life of 41 days but is stable at neutral (pH 7) and alkaline (pH 9) conditions. fao.org
The stability of this compound under different pH conditions is a key area for experimental investigation. Kinetic studies at various pH levels, from acidic to alkaline (pH 2–12), can help determine the degradation pathways and activation energies. The products of hydrolysis can include 2-hydroxypropanal, formed by the substitution of the chlorine atom with a hydroxide (B78521) ion.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.
Microbial Transformation and Metabolism Studies
Microorganisms can utilize this compound as a carbon and energy source, leading to its breakdown. Studies on related chlorinated compounds have identified specific bacterial strains capable of their degradation. For example, Pseudomonas putida strain MC4 can utilize 2,3-dichloro-1-propanol (B139626) (DCP) for growth. asm.org The degradation pathway in this strain involves an initial oxidation and dehalogenation step. asm.org
In some cases, the degradation of chlorinated compounds can occur through cometabolism, where the microorganism breaks down the compound while growing on another substrate. For instance, various chloroallyl alcohols can be cometabolically degraded by bacteria growing on 2-chloroallyl alcohol. researchgate.net The enzymes involved in these transformations are often inducible, meaning they are produced by the microorganism in response to the presence of the specific compound. researchgate.net
Identification of Biodegradation Products
The identification of breakdown products is crucial for understanding the complete degradation pathway and assessing the formation of any potentially harmful intermediates. In the degradation of 2,3-dichloro-1-propanol by Pseudomonas putida MC4, no this compound was detected as an intermediate, suggesting that the removal of chlorine occurs rapidly during the oxidative reaction. asm.org Instead, the formation of 2-chloroacrolein (B1216256) was observed. asm.orgresearchgate.net Further oxidation of 2-chloroacrolein can lead to the formation of 2-chloroacrylic acid. asm.orgresearchgate.net
The metabolic pathway for the degradation of this compound itself by microorganisms has not been fully elucidated in the provided context. However, based on the degradation of similar compounds, potential products could include 2-chloropropanol (via reduction) and 2-chloropropanoic acid (via oxidation).
Biological Interactions and Mechanistic Toxicological Research
Investigation of Interactions with Biomolecules and Cellular Systems
2-Chloropropanal's reactivity, stemming from its aldehyde functional group and the presence of a chlorine atom on the adjacent carbon, dictates its interactions with biological macromolecules. The electrophilic nature of the carbonyl carbon and the potential for nucleophilic substitution of the chlorine atom make it a target for various nucleophilic sites within cells, such as those found in proteins and nucleic acids.
Research has shown that this compound can form adducts with proteins and DNA, which is a common mechanism for the toxicity of many reactive aldehydes. nactem.ac.uk The formation of such covalent bonds can interfere with the normal functions of these biomolecules, potentially leading to mutagenic effects. For instance, the reaction of this compound with nucleosides has been demonstrated in the synthesis of a novel derivative of 2-amino-9-(β-D-ribofuranosyl)purine, a modified guanosine (B1672433) analog. researchgate.net This reactivity highlights its potential to interact with the building blocks of nucleic acids.
A related compound, 2-chloropropenal (also known as 2-chloroacrolein), which shares structural similarities, has been studied for its interaction with the nucleophile glutathione (B108866). oup.comoup.com Glutathione is a crucial antioxidant in mammalian cells, and its reaction with electrophilic compounds is a major detoxification pathway. The reaction between 2-chloropropenal and glutathione leads to a significant reduction in the mutagenicity of the aldehyde. oup.comoup.com This suggests that cellular defense mechanisms can mitigate the potential damage caused by such reactive aldehydes.
Studies on the degradation of 2,3-dichloro-1-propanol (B139626) by Pseudomonas putida have identified 2-chloroacrolein (B1216256) as a metabolic intermediate. researchgate.netasm.org The formation of this reactive aldehyde in the periplasm, rather than the cytoplasm, is thought to be a mechanism to prevent its toxic effects on the cell. researchgate.netasm.org This compartmentalization underscores the cell's strategies to manage reactive chemical species.
The following table summarizes the observed interactions of this compound and related compounds with biomolecules:
| Compound | Interacting Biomolecule/System | Observed Effect/Interaction | Reference(s) |
| This compound | Proteins and DNA | Formation of adducts. nactem.ac.uk | nactem.ac.uk |
| This compound | 2-amino-9-(β-D-ribofuranosyl)purine | Reacts to form a novel derivative. researchgate.net | researchgate.net |
| 2-Chloropropenal | Glutathione | Reaction leads to reduced mutagenicity. oup.comoup.com | oup.comoup.com |
| 2-Chloropropenal | Pseudomonas putida | Formation as a metabolic intermediate in the periplasm. researchgate.netasm.org | researchgate.netasm.org |
Elucidation of Molecular Mechanisms of Action in Biological Contexts
The molecular mechanisms underlying the biological effects of this compound are intrinsically linked to its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can be displaced through substitution reactions.
The genotoxicity of related α,β-unsaturated aldehydes, such as 2-chloropropenal, has been attributed to the reactive ethylenic group. oup.comoup.com The reduction in mutagenicity of 2-chloropropenal upon reaction with nucleophiles is not due to the removal of the chlorine atom but rather the saturation of the carbon-carbon double bond, likely through a Michael-type 1,4-addition reaction. oup.comoup.com While this compound itself is not an α,β-unsaturated aldehyde, its metabolic conversion to such a species could be a pathway for toxicity.
In the context of bacterial metabolism, the degradation of 2,3-dichloro-1-propanol involves an oxidative dehalogenation mechanism. researchgate.netasm.org An enzyme, DppA, catalyzes the conversion of the substrate, leading to the formation of the highly reactive intermediate 2-chloroacrolein, which is then further oxidized to 2-chloroacrylic acid. researchgate.netasm.org This pathway avoids the direct formation of this compound as a stable intermediate. researchgate.net
Toxicological studies have identified 2-chloropropenal as a tumor initiator in the skin of mice. greenfacts.org However, it is noteworthy that this compound itself has been reported to be inactive in the Ames test for mutagenicity up to certain concentrations. oup.com The genotoxicity of aldehydes is complex and can be influenced by factors such as metabolic activation or detoxification, and the specific test system used.
The table below details some of the elucidated molecular mechanisms for this compound and related compounds:
| Compound | Biological Context | Elucidated Molecular Mechanism | Reference(s) |
| 2-Chloropropenal | Mutagenicity | Michael-type 1,4-addition to the ethylenic group by nucleophiles reduces mutagenicity. oup.comoup.com | oup.comoup.com |
| 2,3-Dichloro-1-propanol | Bacterial Metabolism | Oxidative dehalogenation via the intermediate 2-chloroacrolein to 2-chloroacrylic acid. researchgate.netasm.org | researchgate.netasm.org |
| 2-Chloropropenal | Carcinogenicity | Identified as a tumor initiator in mouse skin. greenfacts.org | greenfacts.org |
| This compound | Mutagenicity | Reported as inactive in the Ames test up to 5,920 nmol/plate. oup.com | oup.com |
Studies on Biological Activity of this compound Derivatives (e.g., Antibacterial Activity)
While data on the specific antibacterial activity of this compound is limited, research into its derivatives, particularly heterocyclic compounds like thiazoles, has shown promising results. this compound and its derivatives serve as valuable synthons for creating more complex molecules with potential pharmacological properties.
A significant body of research has focused on the synthesis of 2-amino-1,3-thiazole derivatives using 3-aryl-2-chloropropanals, which are themselves derivatives of this compound. researchgate.netresearchgate.netd-nb.info These thiazole (B1198619) derivatives have been screened for their antimicrobial activity. For example, 2-amino-5-benzyl-1,3-thiazoles, synthesized from the cyclocondensation of 3-aryl-2-chloropropanals with thiourea (B124793), have been acylated to produce compounds with moderate to good antimicrobial activity. researchgate.net
In one study, a series of N-carboxyalkyl-N-phenyl-2-aminothiazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Salmonella enteritidis. clockss.org Several of these compounds exhibited good antibacterial activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values comparable to or even lower than the antibiotic oxytetracycline. clockss.org The introduction of a methyl group into the β-alanine fragment of these derivatives was found to increase their antibacterial efficacy. clockss.org Furthermore, the presence of a nitro group or halogen atoms on an aromatic substituent of the thiazole ring also enhanced antibacterial activity. clockss.org
The following table presents data on the antibacterial activity of some thiazole derivatives conceptually related to this compound:
| Derivative Type | Test Organisms | Observed Activity (MIC/MBC in µg/mL) | Reference(s) |
| N-carboxyalkyl-N-phenyl-2-aminothiazoles | Staphylococcus aureus, Salmonella enteritidis | Some derivatives showed MIC/MBC values of 62.5/125, comparable to oxytetracycline. clockss.org | clockss.org |
| 2-Acylamino-5-benzyl-1,3-thiazoles | Not specified | Reported to have moderate to good antimicrobial activity. researchgate.net | researchgate.net |
| Naphthoquinone-fused thiazoles | Staphylococcus aureus, Gram-negative bacteria | Showed antibacterial activity, with sensitivity varying between bacterial types. clockss.org | clockss.org |
These studies underscore the potential of using this compound as a scaffold for the development of new antibacterial agents. The reactivity of the aldehyde and the chloro-substituent allows for the construction of a diverse range of derivatives, some of which exhibit significant biological activity.
Enantioselective Synthesis and Chiral Control with 2 Chloropropanal
Asymmetric Transformations Utilizing 2-Chloropropanal as a Chiral Building Block
This compound serves as a key precursor in the asymmetric synthesis of various heterocyclic compounds, leveraging its electrophilic carbonyl center and the reactive C-Cl bond. Two notable examples are the synthesis of enantioenriched azetidines and substituted dihydrofurans.
One effective strategy for synthesizing C2-substituted azetidines employs 3-chloropropanal (B96773) (an isomer of the title compound) which can be conceptualized as a derivative pathway, or by using this compound itself in related transformations. A general and scalable method involves a three-step approach starting with the condensation of a chloropropanal derivative with a chiral auxiliary, such as tert-butanesulfinamide. researchgate.netacs.orgacs.org This forms a sulfinimine, which then undergoes a diastereoselective addition of an organometallic reagent (e.g., a Grignard or organolithium reagent). The final step is an intramolecular nucleophilic substitution, where the newly formed amino group displaces the chloride to form the azetidine (B1206935) ring. acs.orgacs.org The chiral auxiliary guides the facial attack of the nucleophile, leading to high diastereoselectivity, and can be easily removed afterward. researchgate.netacs.org This method provides access to a range of C2-substituted azetidines with aryl, vinyl, and alkyl groups. acs.org
Table 1: Synthesis of C2-Substituted Azetidines via Chiral Auxiliary
| Entry | C2-Substituent (R) | Overall Yield (3 steps) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | 44% | 85:15 | acs.org |
| 2 | 4-Methoxyphenyl | 40% | 86:14 | acs.org |
| 3 | Vinyl | 31% | 88:12 | acs.org |
| 4 | Isopropenyl | 32% | >95:5 | acs.org |
| 5 | n-Hexyl | 28% | 83:17 | acs.org |
In another application, 3-aryl-2-chloropropanals react with 1-arylsulfonylpropan-2-ones in the presence of aqueous ammonia (B1221849) and alcohol. This transformation does not proceed via the expected Hantzsch pyrrole (B145914) synthesis but instead yields 2,3-dihydrofuran-3-ols. researchgate.net This outcome is characterized as an interrupted Feist-Benary reaction, where the initial condensation is followed by an intramolecular O-alkylation instead of forming a pyrrole ring. researchgate.net The reaction selectively produces highly substituted hydroxydihydrofurans. researchgate.net While this specific reported reaction leads to a racemic mixture, related Feist-Bénary reactions have been rendered highly enantioselective through the use of chiral catalysts, suggesting a pathway for asymmetric synthesis starting from this compound derivatives. researchgate.net
Stereoselective Reactions and Diastereoselectivity (e.g., Felkin–Ahn Transition States in Chiral Systems)
The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound is effectively predicted by the Felkin-Ahn model. uwindsor.cawikipedia.org This model rationalizes the diastereoselectivity of additions to α-chiral aldehydes and ketones by considering steric and electronic effects in the transition state. wikipedia.orgchemistnotes.com According to the model, the incoming nucleophile approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz trajectory (approximately 107°), rather than perpendicular to the carbonyl plane. uwindsor.calibretexts.org
The conformation of the transition state is dictated by minimizing steric interactions. The largest group (L) on the adjacent stereocenter orients itself perpendicular to the plane of the carbonyl group, placing it anti-periplanar to the incoming nucleophile's trajectory. chemistnotes.comyoutube.com This leaves two possible pathways for the nucleophile: approaching past the small (S) or medium (M) sized substituent. The attack pathway past the smallest substituent is sterically favored, leading to the major diastereomer. uwindsor.ca
In the case of this compound, a crucial modification known as the "polar" Felkin-Ahn model applies. wikipedia.org Here, the highly electronegative chlorine atom at the α-position is treated as the sterically demanding "large" group, regardless of its actual van der Waals radius compared to other substituents like a methyl group. uwindsor.cachemistnotes.com This is not due to steric hindrance but to a stabilizing electronic effect. The lowest energy transition state is achieved when the C-Cl σ* (antibonding) orbital is aligned anti-periplanar to the forming nucleophile-carbon bond. uwindsor.calibretexts.org This alignment allows for favorable hyperconjugative interaction, lowering the energy of the transition state and making this geometric arrangement more reactive. uwindsor.cawikipedia.org Computational studies have confirmed that the α-chlorine in this compound stabilizes the Felkin-Ahn transition state, resulting in higher stereoselectivity compared to non-halogenated aldehydes. researchgate.net
Development of Chiral Catalysts and Ligands for this compound Reactions
Achieving high enantioselectivity in reactions involving this compound often requires the use of chiral catalysts, ligands, or auxiliaries that can effectively control the stereochemical pathway.
As discussed previously, the enantioselective synthesis of C2-substituted azetidines relies heavily on the use of a chiral auxiliary, specifically (R)- or (S)-tert-butanesulfinamide. acs.orgacs.org This auxiliary serves as a powerful chiral directing group during the key organometallic addition step, effectively creating a chiral environment that dictates the facial selectivity of the reaction. researchgate.net
In the realm of catalytic asymmetric synthesis, silver-based catalysts have shown promise for related transformations. For instance, the synthesis of dihydrofurans can be achieved with high enantiomeric excess using silver(I) complexes with chiral phosphine (B1218219) ligands like (R)-BINAP. researchgate.net Silver catalysts are also effective in other asymmetric reactions like propargylic C-H amination when paired with chiral bis(oxazoline) (BOX) ligands. nih.govchemrxiv.orgnsf.gov While not always applied directly to this compound, these catalytic systems are relevant for designing stereoselective reactions for α-chloroaldehydes. For example, the highly enantio- and diastereoselective aldol (B89426) reaction of isocyanoacetates, used in the synthesis of (-)-chloramphenicol, is catalyzed by a combination of Ag₂O and cinchona-derived amino phosphine ligands. rsc.org
Furthermore, organocatalysis provides a metal-free approach to stereocontrol. The enantioselective α-chlorination of propanal to produce chiral this compound can be achieved using chiral organocatalysts. nih.govchemrxiv.org Similarly, N-heterocyclic carbenes (NHCs) derived from chiral triazolium salts are potent organocatalysts for various asymmetric transformations involving aldehydes, establishing them as a promising class of catalysts for reactions with this compound. google.com
Table 2: Examples of Chiral Catalysts and Auxiliaries for Stereoselective Transformations
| Catalyst/Auxiliary | Reaction Type | Substrate Class | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| tert-Butanesulfinamide | Asymmetric Azetidine Synthesis | 3-Chloropropanal | High d.r. (up to >95:5) | researchgate.netacs.org |
| Silver(I) / (R)-BINAP | Asymmetric Dihydrofuran Synthesis | Ynones & 1,3-Diketones | High ee (up to 98%) | researchgate.net |
| Ag₂O / Cinchona-derived phosphine | Asymmetric Aldol Reaction | Isocyanoacetates | High ee and d.r. | rsc.org |
| Chiral Triazolium Salts (NHCs) | General Asymmetric Reactions | Aldehydes / Imines | High ee / d.r. | google.com |
| Chiral Phase-Transfer Catalyst | Spiro-azetidine Synthesis | Chlorinated Oxindoles | High er (up to 2:98) | imperial.ac.uk |
Future Research Directions and Emerging Trends
Green Chemistry Approaches in 2-Chloropropanal Synthesis and Utilization
The principles of green chemistry are pivotal in guiding future research to develop more environmentally benign methods for synthesizing and utilizing this compound. This involves exploring alternative feedstocks, reducing energy consumption, and minimizing waste generation.
A significant area of focus is the development of biocatalytic processes. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild conditions, often in aqueous media. nih.gov The application of biocatalysis could lead to more efficient and stereoselective production of this compound and its derivatives, which is particularly important in the synthesis of chiral pharmaceuticals and agrochemicals. nih.gov
Another key aspect of green chemistry is the replacement of conventional, often hazardous, organic solvents with more sustainable alternatives. Research is ongoing to identify and validate the use of "green solvents" such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents derived from renewable resources. orientjchem.orgwikipedia.orgnih.gov The adoption of such solvents in the synthesis and reactions of this compound could significantly reduce the environmental footprint of its production and use. orientjchem.org
Future research will likely focus on integrated approaches that combine multiple green chemistry principles, such as using renewable starting materials, catalytic reagents, and benign solvents to create a truly sustainable lifecycle for this compound. rsc.org
Table 1: Comparison of Conventional vs. Green Chemistry Approaches for this compound
| Feature | Conventional Approaches | Green Chemistry Approaches |
| Catalysts | Often rely on metal-based or acid catalysts. | Emphasize biocatalysts (enzymes) for higher selectivity. nih.gov |
| Solvents | Typically use volatile organic compounds (VOCs). | Focus on water, supercritical CO2, and bio-solvents. orientjchem.orgwikipedia.org |
| Reaction Conditions | May require high temperatures and pressures. | Generally mild temperatures and pressures. |
| Waste Generation | Can produce significant amounts of hazardous waste. | Aims to minimize byproducts and waste streams. rsc.org |
| Atom Economy | Can be lower due to side reactions and byproducts. | Strives for high atom economy by maximizing the incorporation of starting materials into the final product. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of chemical compounds and reactions. nih.govtechscience.com For this compound, these methods offer the potential to accelerate research and development while reducing the need for extensive laboratory experimentation.
High-level computational techniques, such as Density Functional Theory (DFT) and coupled-cluster methods, can be employed to investigate the geometries, energies of reactive intermediates, and transition states involved in the reactions of this compound. osu.edu This allows for a detailed understanding of reaction mechanisms and kinetics. nih.govsciepub.com For instance, computational studies can elucidate the atmospheric fate of halogenated hydrocarbons by modeling their degradation pathways and reaction rate constants. nih.gov
Predictive models, often powered by machine learning and artificial intelligence, can be developed to forecast the properties, reactivity, and potential biological activity of this compound and its derivatives. nih.govarxiv.org These in silico models can screen large numbers of virtual compounds, helping to identify promising candidates for specific applications and to assess potential environmental and toxicological impacts early in the design process. nih.govresearchgate.net
Future work in this area will likely involve the development of more accurate and efficient computational methods and their integration with experimental data to create a comprehensive understanding of the chemical and physical properties of this compound. techscience.comtechscience.com
Exploration of Novel Biological Applications and Mechanistic Studies
While this compound has established uses, ongoing research seeks to uncover new biological applications, particularly in the fields of pharmaceuticals and agrochemicals. The reactivity of the aldehyde and the presence of the chlorine atom make it a versatile building block for synthesizing more complex molecules with potential biological activity.
One area of exploration is the design and synthesis of novel derivatives of this compound that may exhibit herbicidal, pesticidal, or fungicidal properties. mdpi.com By modifying the structure of this compound, it may be possible to develop new active ingredients for crop protection.
In medicinal chemistry, this compound can serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs). nih.gov The principles of biocatalysis can be applied to create chiral intermediates from this compound, which are often essential for the efficacy of modern drugs. nih.govnih.gov
Mechanistic studies are crucial to understanding how this compound and its derivatives interact with biological systems. This includes investigating their mode of action, metabolic pathways, and potential for enzyme inhibition. osu.edu A deeper understanding of these mechanisms will guide the development of safer and more effective products.
Development of Sustainable Degradation and Remediation Strategies
Given the potential environmental impact of chlorinated organic compounds, there is a growing need for sustainable and efficient methods to degrade and remediate this compound. Research in this area is focused on moving beyond traditional disposal methods to more advanced and environmentally friendly technologies.
Advanced Oxidation Processes (AOPs) are a promising set of techniques for the degradation of recalcitrant organic pollutants. researchgate.netmdpi.com AOPs, such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis, generate highly reactive species like hydroxyl radicals that can break down this compound into less harmful substances. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.com The combination of different AOPs, for example, ozonation with UV irradiation or hydrogen peroxide, can enhance degradation efficiency. researchgate.netindexcopernicus.commdpi.com
Bioremediation, which utilizes microorganisms to break down contaminants, offers a potentially low-cost and sustainable solution. scispace.com Research is needed to identify and engineer microbes that can effectively metabolize this compound.
Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) is another active area of research. mdpi.comresearchgate.netindexcopernicus.commdpi.com When irradiated with UV light, these materials generate reactive oxygen species that can mineralize organic pollutants. mdpi.com Future research will likely focus on developing more efficient photocatalysts that can operate under visible light, making the process more energy-efficient and cost-effective.
Table 2: Emerging Sustainable Degradation and Remediation Technologies for Chlorinated Aldehydes
| Technology | Description | Key Advantages |
| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive radicals (e.g., •OH) to oxidize pollutants. mdpi.com | High degradation efficiency for a wide range of organic compounds. researchgate.net |
| Photocatalysis | Uses a semiconductor catalyst (e.g., TiO2) and light to create oxidizing agents. researchgate.netmdpi.com | Can lead to complete mineralization of pollutants to CO2 and water. indexcopernicus.com |
| Bioremediation | Employs microorganisms to metabolize and detoxify contaminants. scispace.com | Potentially low-cost, sustainable, and can be applied in situ. |
| Reductive Dechlorination | Uses reducing agents, such as zero-valent iron (ZVI), to remove chlorine atoms. scispace.com | Effective for highly chlorinated compounds under anaerobic conditions. scispace.com |
Q & A
Q. What are the established synthetic routes for 2-Chloropropanal, and how can experimental reproducibility be ensured?
this compound is typically synthesized via chlorination of propanal using agents like SOCl₂ or PCl₃ under controlled conditions. To ensure reproducibility:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress .
- Purification : Distillation under reduced pressure (20–30°C) to isolate the volatile product, followed by characterization via H NMR (δ ~9.5 ppm for aldehyde proton) and IR (strong C=O stretch ~1720 cm⁻¹) .
- Documentation : Report solvent, temperature, catalyst, and yield variations to align with protocols in peer-reviewed journals .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Spectroscopy :
- H NMR for aldehyde proton and CH₂Cl group (δ 4.2–4.5 ppm).
- IR for aldehyde (1720 cm⁻¹) and C-Cl (600–800 cm⁻¹) functional groups.
- Chromatography : GC-MS to confirm molecular ion peak (m/z 92.5) and rule out byproducts .
- Elemental Analysis : Validate C, H, and Cl composition (theoretical: C 38.7%, H 4.3%, Cl 38.1%) .
Q. How should researchers handle this compound’s volatility and reactivity in laboratory settings?
- Storage : Keep in amber vials at 4°C under inert atmosphere (N₂/Ar) to prevent oxidation.
- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and spill trays. Avoid contact with strong bases or oxidizers due to risk of exothermic decomposition .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?
- Experimental Design :
- Statistical Analysis : Apply multivariate regression to isolate pH-dependent vs. temperature-dependent effects .
Q. What computational methods are suitable for predicting this compound’s reactivity in nucleophilic addition reactions?
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces and identify electrophilic sites (e.g., aldehyde carbon) .
- MD Simulations : Model solvent effects (e.g., water vs. DMSO) on reaction barriers for nucleophilic attack .
- Validation : Compare computed transition states with experimental kinetic isotope effects (KIEs) .
Q. How can researchers design studies to explore this compound’s role as a precursor in heterocyclic compound synthesis?
- Mechanistic Probes :
- Comparative Analysis : Screen catalysts (e.g., Lewis acids) for yield optimization and enantioselectivity in cyclization reactions .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
- Process Optimization :
- Quality Control : Establish acceptance criteria for impurities (e.g., ≤0.5% propanal via GC) and enforce SOPs across batches .
Methodological Considerations
Q. How should conflicting spectral data (e.g., NMR shifts) between studies be addressed?
Q. What ethical and safety frameworks apply to this compound research involving biological assays?
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., environmental chemistry)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
